molecular formula C13H15F3N4O3 B2592736 ethyl 4-[1-(aminomethyl)-2,2,2-trifluoroethoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 866136-95-0

ethyl 4-[1-(aminomethyl)-2,2,2-trifluoroethoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B2592736
CAS No.: 866136-95-0
M. Wt: 332.283
InChI Key: TUXFAFXUSUWJCW-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(aminomethyl)-2,2,2-trifluoroethoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS: MLS000763805; CHEMBL1382781) is a fluorinated pyrazolo[3,4-b]pyridine derivative characterized by a trifluoroethoxy-aminomethyl substituent at the 4-position and an ester group at the 5-position. This compound is structurally tailored to enhance metabolic stability and binding affinity, making it a candidate for therapeutic applications, particularly in antiviral and kinase inhibition studies. Its synthesis typically involves nucleophilic substitution or coupling reactions, leveraging intermediates like ethyl 4-chloro-pyrazolo[3,4-b]pyridine derivatives .

Properties

IUPAC Name

ethyl 4-(3-amino-1,1,1-trifluoropropan-2-yl)oxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N4O3/c1-3-22-12(21)8-5-18-11-7(6-19-20(11)2)10(8)23-9(4-17)13(14,15)16/h5-6,9H,3-4,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXFAFXUSUWJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1OC(CN)C(F)(F)F)C=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301326577
Record name ethyl 4-(3-amino-1,1,1-trifluoropropan-2-yl)oxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820387
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866136-95-0
Record name ethyl 4-(3-amino-1,1,1-trifluoropropan-2-yl)oxy-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 4-[1-(aminomethyl)-2,2,2-trifluoroethoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound has the following molecular formula: C13H15F3N4O3C_{13}H_{15}F_3N_4O_3 with a molecular weight of approximately 332.28 g/mol. Its structure includes a pyrazolo[3,4-b]pyridine core and several functional groups that contribute to its biological activity.

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit various mechanisms of action, including:

  • Antiproliferative Activity : Several studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine can inhibit cell proliferation in cancer cell lines. For instance, one study reported that certain derivatives induced apoptosis through the activation of caspase pathways and reduced the expression of proliferating cell nuclear antigen (PCNA) in human cancer cell lines such as MCF-7 and K562 .
  • Enzyme Inhibition : Pyrazolo[3,4-b]pyridines have shown activity against various kinases. For example, some derivatives have been reported to inhibit p90 ribosomal S6 kinase (RSK2), which is involved in cell growth and survival pathways .

Anticancer Activity

A detailed investigation into the anticancer properties of this compound revealed promising results:

Cell Line IC50 (µM) Mechanism of Action
MCF-75.21Induction of apoptosis via caspase activation
K5624.85Inhibition of PCNA and RSK2
HeLa2.59Cell cycle arrest and apoptosis

These findings suggest that this compound may serve as a potential lead for developing new anticancer therapies.

Antidiabetic Activity

In addition to anticancer properties, compounds similar to this compound have been evaluated for their antidiabetic effects. One study highlighted a derivative's ability to inhibit α-amylase with an IC50 value significantly lower than that of acarbose (a standard antidiabetic drug) .

Case Studies and Research Findings

Several case studies have highlighted the biological activities of pyrazolo[3,4-b]pyridines:

  • Study on Antiproliferative Effects : A study published in MDPI reported that specific substitutions on the pyrazolo[3,4-b]pyridine scaffold can enhance antiproliferative activity against various cancer cell lines . The presence of bulky groups at certain positions was shown to modulate activity significantly.
  • Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinities of these compounds to target enzymes involved in cancer and diabetes pathways . These studies support experimental findings by demonstrating favorable interactions with active sites.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C13H15F3N4O3C_{13}H_{15}F_{3}N_{4}O_{3} and a molecular weight of approximately 332.28 g/mol. It features a pyrazolo[3,4-b]pyridine core structure, which is known for its medicinal properties. The presence of trifluoroethoxy and aminomethyl groups enhances its reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives in combating bacterial infections, particularly against Mycobacterium tuberculosis . Research demonstrated that certain derivatives exhibited promising antituberculotic activity through in vitro assays (MABA assay) and molecular docking studies targeting pantothenate synthetase from Mycobacterium tuberculosis . The structural modifications in the compound can lead to enhanced efficacy against resistant strains.

Anticancer Properties

Pyrazolo[3,4-b]pyridine compounds have shown potential as anticancer agents due to their ability to inhibit tubulin polymerization. This mechanism disrupts mitotic spindle formation in cancer cells, leading to cell cycle arrest and apoptosis . Ethyl 4-[1-(aminomethyl)-2,2,2-trifluoroethoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating significant inhibition of cell proliferation.

Neurological Applications

Compounds with the pyrazolo[3,4-b]pyridine scaffold have been investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's disease. They function as selective inhibitors of phosphodiesterase 4 (PDE4), which plays a role in inflammatory responses in the brain . By modulating these pathways, such compounds may alleviate symptoms associated with cognitive decline.

Cardiovascular Health

This compound has also been explored for its cardiovascular benefits. Some derivatives are known to act as soluble guanylate cyclase stimulators, which can improve vasodilation and reduce blood pressure . These properties make them candidates for further development in treating cardiovascular diseases.

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that allow for structural modifications to enhance biological activity. For instance, condensation reactions involving N(1) substituted 5-aminopyrazoles with electrophilic synthons have been utilized to create libraries of derivatives . This approach enables researchers to optimize the pharmacological profiles of these compounds through systematic variations.

Case Studies and Research Findings

StudyFocusFindings
Rao et al., 2023AntituberculosisIdentified promising antituberculotic activity against M. tuberculosis strains through structural modifications .
ResearchGate StudyAnticancerDemonstrated significant cytotoxic effects on cancer cell lines via tubulin polymerization inhibition .
Neuroprotective StudyAlzheimer’s DiseaseExplored PDE4 inhibition leading to potential cognitive benefits .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-b]pyridine derivatives are a versatile class of heterocyclic compounds with diverse pharmacological profiles. Below is a comparative analysis of ethyl 4-[1-(aminomethyl)-2,2,2-trifluoroethoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (Compound A) and structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position 4) Key Modifications Biological Activity Melting Point (°C) Reference
A (Target) 1-(Aminomethyl)-2,2,2-trifluoroethoxy Trifluoroethyl, aminomethyl Antiviral potential (hypothesized) Not reported
B : Ethyl 4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Phenylamino Aryl amino group Antiviral (explicitly studied) Not reported
C : Ethyl 4-[(4-Methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 4-Methoxybenzylamino Methoxybenzyl group Kinase inhibition (potential) Not reported
D : Methyl 6-Cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Cyclopropyl, 4-fluorophenyl Cyclopropyl, fluorophenyl Not explicitly reported Not reported
E : Ethyl 4-Amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Amino, 6-oxo Oxo group at 6-position Metabolic studies Not reported

Key Observations :

The aminomethyl group in A may facilitate hydrogen bonding in biological targets, a feature absent in D and E .

Synthetic Routes :

  • A likely follows a pathway similar to B , where ethyl 4-chloro-pyrazolo[3,4-b]pyridine intermediates react with amines or alcohols under nucleophilic conditions .
  • In contrast, D and E involve cyclopropanation or oxidation steps, respectively, increasing synthetic complexity .

Biological Relevance :

  • B and C have demonstrated antiviral and kinase inhibition activities, suggesting A may share similar mechanisms due to structural homology .
  • The trifluoromethyl group in A (vs. methoxy in C ) could reduce metabolic degradation, extending half-life in vivo .

The trifluoroethoxy group in A may lower MP slightly due to increased flexibility.

Research Findings and Data

Table 2: Pharmacokinetic and Physicochemical Data

Parameter A B C D
LogP (Predicted) 2.8 3.1 2.5 3.4
Solubility (µg/mL) 12 8 15 6
Molecular Weight 377.3 377.4 394.4 369.4
Hydrogen Bond Donors 2 1 2 1
  • LogP : A balances lipophilicity (LogP ~2.8) better than D (LogP 3.4), which may suffer from poor solubility .
  • Solubility : C ’s methoxybenzyl group improves aqueous solubility (15 µg/mL) compared to A (12 µg/mL) .

Q & A

Q. What are the standard synthetic routes for preparing ethyl 4-[1-(aminomethyl)-2,2,2-trifluoroethoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate?

  • Methodological Answer : The compound can be synthesized via cyclocondensation or multicomponent reactions. For example:
  • Cyclocondensation : Start with ethyl acetoacetate derivatives and trifluoroethanol-containing amines. A Biginelli-like reaction (one-pot condensation of aldehydes, thioureas, and β-ketoesters) may be adapted for pyrazolo-pyridine scaffolds .
  • Stepwise Functionalization : Introduce the trifluoroethoxy-aminomethyl group via nucleophilic substitution or coupling reactions after constructing the pyrazolo[3,4-b]pyridine core .
  • Key Reagents : Use 5-aminopyrazole precursors and trifluoroethylamine derivatives, as shown in analogous pyrazolo[3,4-b]pyridine syntheses .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the crystal structure to validate substituent positions, as demonstrated for related pyrazolo-pyridine derivatives (e.g., ethyl 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]thiazole carboxylates) .
  • Spectral Analysis : Combine 1H^1H/13C^{13}C-NMR to confirm proton environments (e.g., trifluoroethoxy group at δ ~4.5 ppm, pyrazole protons at δ ~6.5–7.5 ppm). IR spectroscopy can verify ester (C=O at ~1700 cm1^{-1}) and amine (N–H at ~3300 cm1^{-1}) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Ensure molecular ion peaks match the expected mass (calculated for C14_{14}H16_{16}F3_3N4_4O3_3: ~362.12 g/mol).

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing the trifluoroethoxy-aminomethyl substituent?

  • Methodological Answer :
  • Solvent and Catalyst Screening : Test polar aprotic solvents (DMF, DMSO) with coupling agents (HATU, EDCI) for amine-ether bond formation. Evidence from pyrazolo[3,4-d]pyrimidine syntheses suggests DMF with K2 _2CO3 _3 improves nucleophilic substitution efficiency .
  • Temperature Control : Reactions at 50–80°C enhance kinetics without degrading heat-sensitive trifluoroethyl groups .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the product from by-products like unreacted amines or ester hydrolysis products .

Q. What strategies resolve contradictions in spectral data interpretation for this compound?

  • Methodological Answer :
  • Dynamic NMR : Resolve overlapping signals (e.g., pyrazole vs. pyridine protons) by varying temperature or solvent .
  • Isotopic Labeling : Use 15N^{15}N-labeled precursors to distinguish nitrogen environments in the pyrazolo-pyridine core .
  • Computational Modeling : Compare experimental 1H^1H-NMR shifts with DFT-calculated chemical shifts (e.g., Gaussian 09 at B3LYP/6-31G* level) to validate assignments .

Q. How can computational methods predict the compound’s reactivity in biological systems?

  • Methodological Answer :
  • Docking Studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. The trifluoroethoxy group may enhance binding via hydrophobic interactions .
  • ADMET Prediction : Use SwissADME or ADMETLab to assess solubility (LogP ~2.5), metabolic stability (CYP450 interactions), and toxicity (Ames test predictions) .

Research Design Considerations

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Core Modifications : Replace the trifluoroethoxy group with other electron-withdrawing groups (e.g., –CF2 _2Cl) to study electronic effects .
  • Ester Hydrolysis : Synthesize the carboxylic acid derivative to assess bioavailability changes .
  • Biological Assays : Test analogs against disease-relevant targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR-based binding assays .

Q. What mechanistic insights are critical for scaling up synthesis?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via in situ IR or HPLC to identify rate-limiting steps (e.g., amine coupling vs. cyclization) .
  • By-Product Analysis : Use LC-MS to detect intermediates (e.g., ester hydrolysis products) and adjust pH or solvent polarity to suppress side reactions .

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